

Core Compound Profile: An ABCB1 Inhibitor (Compound 28)

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Compound of Interest

Compound Name: ABCB1-IN-2

Cat. No.: B12399354

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Compound 28 is a novel inhibitor of human ABCB1, synthesized through peptide coupling of diverse chemical scaffolds onto a monothiazole zwitter-ion structure.[1] It has demonstrated significant potential in reversing ABCB1-mediated multidrug resistance.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for Compound 28's activity against ABCB1.

Parameter	Value	Cell Line / System	Notes
IC ₅₀ (Calcein-AM Efflux)	1.0 μM	Not specified in abstract	This value represents the concentration at which Compound 28 inhibits 50% of ABCB1's efflux activity.[1]
IC ₅₀ (Photolabeling)	0.75 μM	Purified P-gp	Inhibition of photolabeling of P-gp with [¹²⁵ I]-iodoarylazidoprazosin. [1]
EC ₅₀ (ATPase Activity)	0.027 μM	Purified P-gp	Concentration for 50% of maximal stimulation of the basal ATP hydrolysis of P-gp.[1]
MDR Reversal	3 μM reduces resistance	SW620/Ad300, HEK/ABCB1	At this concentration, it effectively reverses resistance to paclitaxel in P-gp-overexpressing cells. [1]

Mechanism of Action

Compound 28 functions as a direct inhibitor of the ABCB1 transporter. Biochemical and docking studies suggest that it preferentially binds to "site-1" within the drug-binding pocket of human P-gp.[1] By occupying this site, it likely competes with and prevents the binding and subsequent efflux of chemotherapeutic agents like paclitaxel. Furthermore, Compound 28 stimulates the basal ATPase activity of P-gp in a concentration-dependent manner, a characteristic feature of many ABCB1 inhibitors that interact with the transporter's drug-binding domain.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize ABCB1 inhibitors like Compound 28.

Calcein-AM Efflux Assay

This assay is a common method to assess the functional activity of ABCB1. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of ABCB1. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule calcein, which is not a substrate for ABCB1. In cells overexpressing ABCB1, calcein-AM is rapidly pumped out, resulting in low intracellular fluorescence. An effective inhibitor will block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.

Protocol:

- **Cell Culture:** Culture ABCB1-overexpressing cells (e.g., HEK/ABCB1) and the corresponding parental cell line (e.g., HEK293) in appropriate media.
- **Cell Plating:** Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Incubation:** Pre-incubate the cells with various concentrations of the test compound (e.g., Compound 28) or a positive control (e.g., cyclosporine A) for a specified time (e.g., 30 minutes) at 37°C.
- **Substrate Addition:** Add calcein-AM to a final concentration of 1 μ M to all wells and incubate for an additional 30 minutes at 37°C.
- **Fluorescence Measurement:** Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission).
- **Data Analysis:** Calculate the IC₅₀ value by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified ABCB1 in the presence of a test compound. ABCB1 utilizes the energy from ATP hydrolysis to transport substrates. Many inhibitors stimulate this ATPase activity.

Protocol:

- **Protein Source:** Use purified human ABCB1, which can be expressed in and purified from various systems (e.g., baculovirus-infected insect cells).
- **Reaction Mixture:** Prepare a reaction buffer containing Tris-HCl, ATP, an ATP-regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate), and MgCl₂.
- **Compound Addition:** Add varying concentrations of the test compound to the reaction mixture.
- **Initiation of Reaction:** Start the reaction by adding the purified ABCB1. Incubate at 37°C for a defined period.
- **Phosphate Detection:** Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
- **Data Analysis:** Determine the concentration of the compound that produces 50% of the maximal stimulation of ATPase activity (EC₅₀).

Cytotoxicity and MDR Reversal Assay

This assay determines the ability of an inhibitor to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.

Protocol:

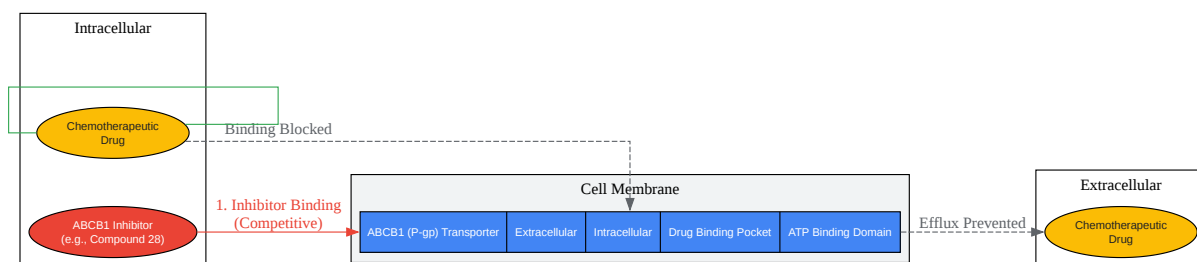
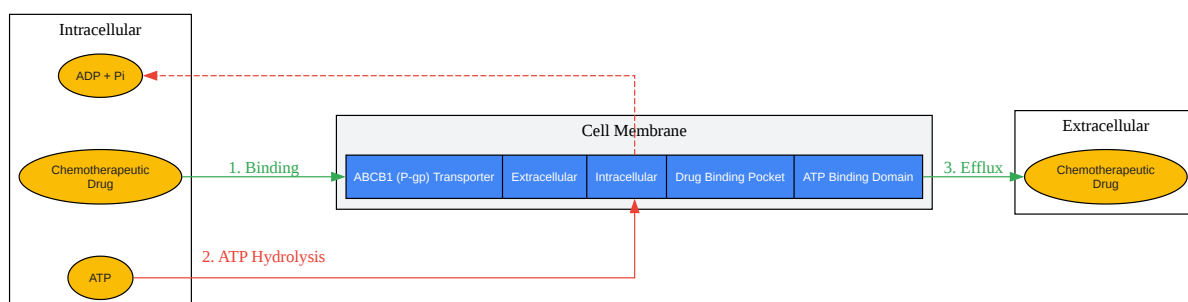
- **Cell Lines:** Use a pair of cell lines: a drug-sensitive parental line (e.g., SW620) and its drug-resistant, ABCB1-overexpressing counterpart (e.g., SW620/Ad300).
- **Cell Seeding:** Plate the cells in 96-well plates and allow them to attach.
- **Drug Treatment:** Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the ABCB1

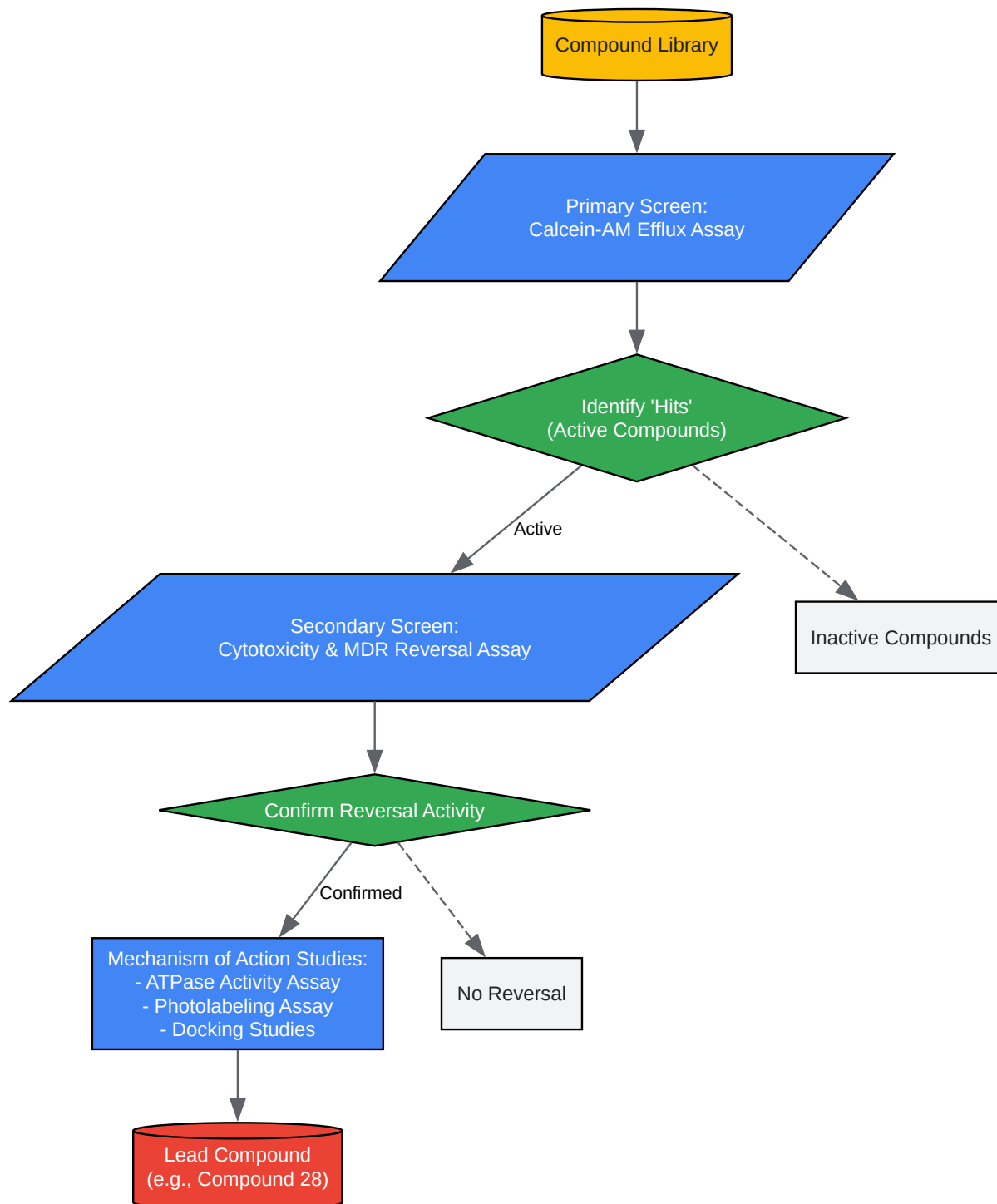
inhibitor (e.g., 3 μ M Compound 28).

- Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Calculate the IC₅₀ of the chemotherapeutic agent in the presence and absence of the inhibitor. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in the presence of the inhibitor.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to ABCB1 function and inhibition.





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